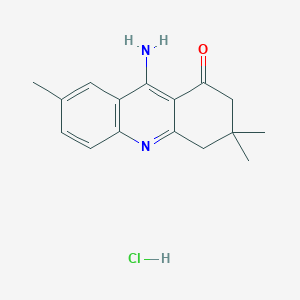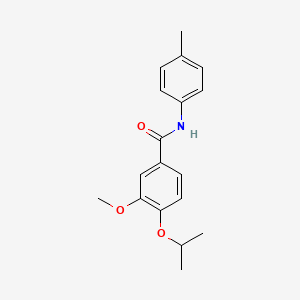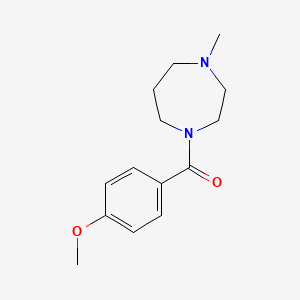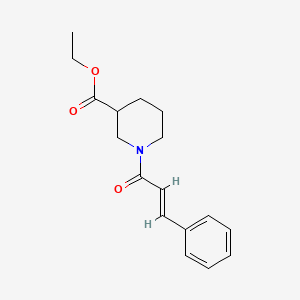
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as Tacrine, is a synthetic compound that has been used in scientific research for its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle movement, memory, and attention. By inhibiting acetylcholinesterase, Tacrine can increase the levels of acetylcholine in the brain, potentially improving cognitive function. In
Mecanismo De Acción
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by inhibiting acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting acetylcholinesterase, 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride can increase the levels of acetylcholine in the brain, which can improve cognitive function. 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is a reversible inhibitor, meaning that its effects are temporary and can be reversed once the drug is eliminated from the body.
Biochemical and Physiological Effects
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to improve cognitive function in Alzheimer's patients, as measured by various cognitive tests such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has also been shown to increase the levels of acetylcholine in the brain, as measured by microdialysis studies in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in lab experiments is its well-established mechanism of action as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is its potential toxicity, particularly at high doses. 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been associated with hepatotoxicity, and its use has been limited due to this side effect.
Direcciones Futuras
There are several future directions for the study of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. One direction is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another direction is the study of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride's effects on other physiological processes beyond acetylcholine, such as inflammation and oxidative stress. Finally, the use of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in combination with other drugs for the treatment of Alzheimer's disease is an area of ongoing research.
Métodos De Síntesis
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride can be synthesized by a multistep process starting from 2,6-dimethylaniline. The first step involves the reaction of 2,6-dimethylaniline with ethyl acetoacetate to form 3,3,7-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-2-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 3,3,7-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-2-one oxime. The oxime is then reduced with sodium borohydride to form 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride.
Aplicaciones Científicas De Investigación
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential as a treatment for Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the progressive loss of cognitive function, memory, and behavior. It is believed that the reduction in acetylcholine levels in the brain is one of the contributing factors to the development of Alzheimer's disease. 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, as an acetylcholinesterase inhibitor, can increase the levels of acetylcholine in the brain and potentially improve cognitive function in Alzheimer's patients.
Propiedades
IUPAC Name |
9-amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-9-4-5-11-10(6-9)15(17)14-12(18-11)7-16(2,3)8-13(14)19;/h4-6H,7-8H2,1-3H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWATVYRUVUJDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CC(CC(=O)C3=C2N)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)


![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)


![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)

![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)